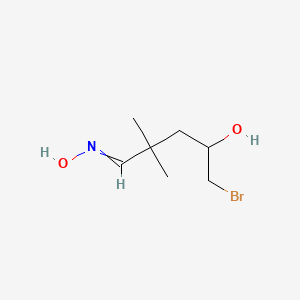
1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL is an organic compound with a unique structure that includes a bromine atom, a hydroxyimino group, and a dimethylpentan-2-OL backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant . The reaction is carried out in water, providing a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Hydrocarbons.
Substitution: Amines, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-5-fluoropentane: Similar structure but with a fluorine atom instead of a hydroxyimino group.
5-Bromo-5-nitro-1,3-dioxane: Contains a nitro group and is used as an antimicrobial agent.
1-Bromo-5-hydroxyanthra-9,10-quinone: A quinone derivative with a bromine atom.
Uniqueness
1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL is unique due to the presence of both a bromine atom and a hydroxyimino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
922142-90-3 |
|---|---|
Molekularformel |
C7H14BrNO2 |
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
1-bromo-5-hydroxyimino-4,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C7H14BrNO2/c1-7(2,5-9-11)3-6(10)4-8/h5-6,10-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZGQJZHDFBDSNRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(CBr)O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-](/img/structure/B12626735.png)
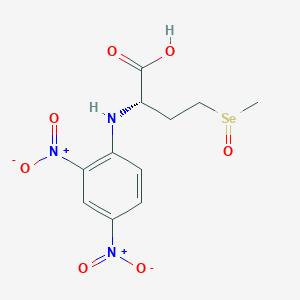
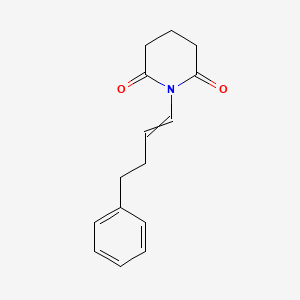
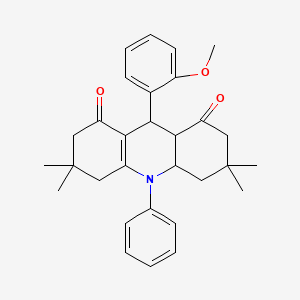
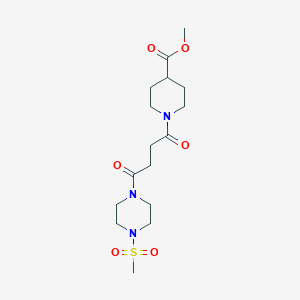


![3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B12626764.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-](/img/structure/B12626773.png)
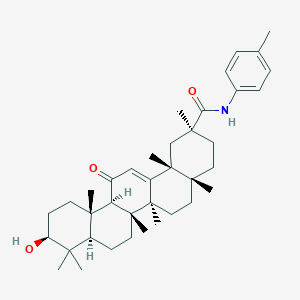
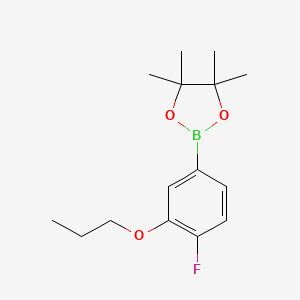
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]](/img/structure/B12626801.png)

